
(S)-4-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)butanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a benzyloxy group and a benzyloxycarbonyl-protected amino group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)butanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the butanoic acid backbone: The protected amino group is then coupled with a suitable precursor to form the butanoic acid backbone.
Introduction of the benzyloxy group: The benzyloxy group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amino group.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts are used.
Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.
Major Products Formed
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Reduction of the benzyloxycarbonyl group yields the free amine.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-4-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)butanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-4-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)butanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical pathways, influencing enzyme activity and protein function.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid: Similar structure but with a different position of the benzyloxy group.
(S)-4-(Methoxy)-2-(((methoxy)carbonyl)amino)butanoic acid: Similar structure but with methoxy groups instead of benzyloxy groups.
Uniqueness
(S)-4-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)butanoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.
Properties
Molecular Formula |
C19H21NO5 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(2S)-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C19H21NO5/c21-18(22)17(11-12-24-13-15-7-3-1-4-8-15)20-19(23)25-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,20,23)(H,21,22)/t17-/m0/s1 |
InChI Key |
WJAULXJOSJCVSF-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


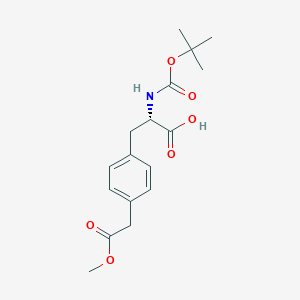
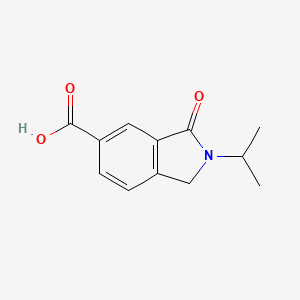
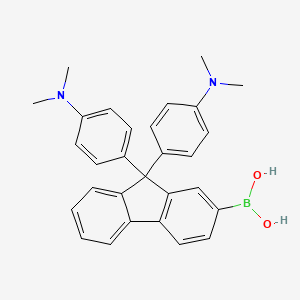

![Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one](/img/structure/B13146536.png)
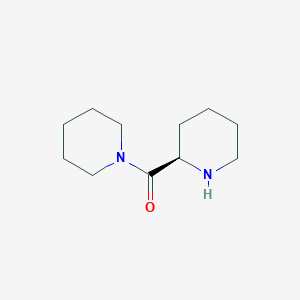
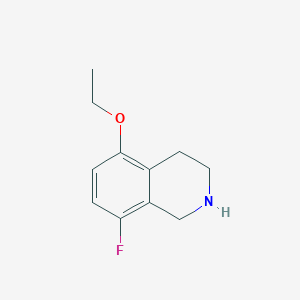

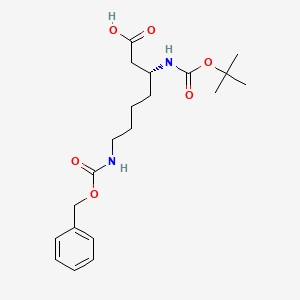
![2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole](/img/structure/B13146567.png)
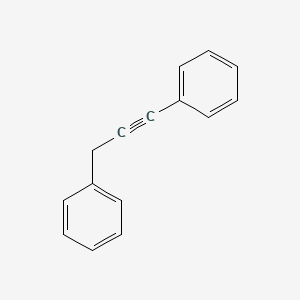
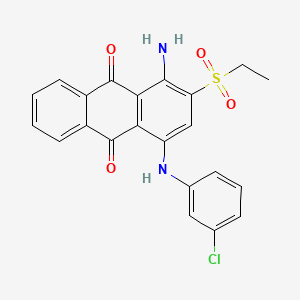
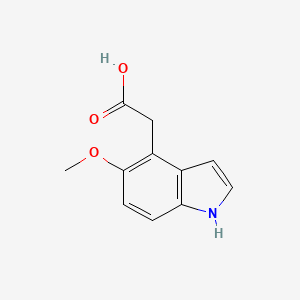
![N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B13146600.png)
